2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide
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Overview
Description
2-(Benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide is an organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by the presence of a benzylthio group, a methoxypiperidine moiety, and an acetamide linkage, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl mercaptan, 4-(3-methoxypiperidin-1-yl)aniline, and bromoacetic acid.
Step 1 Formation of Benzylthio Intermediate: Benzyl mercaptan is reacted with bromoacetic acid in the presence of a base such as sodium hydroxide to form 2-(benzylthio)acetic acid.
Step 2 Amide Formation: The 2-(benzylthio)acetic acid is then coupled with 4-(3-methoxypiperidin-1-yl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, 2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed for reduction.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including as a precursor for drug development.
Biological Probes: Utilized in the design of probes for biological studies due to its ability to interact with various biomolecules.
Industry
Materials Science:
Agriculture: Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylthio group could facilitate binding to hydrophobic pockets, while the methoxypiperidine moiety might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-N-(4-(3-methoxypiperidin-1-yl)phenyl)acetamide: can be compared with other compounds containing benzylthio or methoxypiperidine groups, such as:
Uniqueness
Functional Groups: The combination of benzylthio and methoxypiperidine groups in a single molecule is unique, providing distinct chemical and biological properties.
Reactivity: The presence of multiple reactive sites allows for diverse chemical transformations and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3-methoxypiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-25-20-8-5-13-23(14-20)19-11-9-18(10-12-19)22-21(24)16-26-15-17-6-3-2-4-7-17/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTXCNZDFMIZGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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